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  • Product: 3-(Cyclopropylmethoxy)benzaldehyde
  • CAS: 58986-61-1

Core Science & Biosynthesis

Foundational

3-(Cyclopropylmethoxy)benzaldehyde CAS 58986-61-1 properties

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)benzaldehyde (CAS 58986-61-1): Properties, Synthesis, and Applications Introduction 3-(Cyclopropylmethoxy)benzaldehyde, identified by CAS Number 58986-61-1, is an arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)benzaldehyde (CAS 58986-61-1): Properties, Synthesis, and Applications

Introduction

3-(Cyclopropylmethoxy)benzaldehyde, identified by CAS Number 58986-61-1, is an aromatic aldehyde of increasing interest within the fields of medicinal chemistry and organic synthesis.[1] Its structure, which combines a benzaldehyde core with a cyclopropylmethoxy substituent, offers a unique blend of steric and electronic properties. This makes it a valuable building block for creating complex molecular architectures with potential therapeutic applications. The cyclopropyl moiety, in particular, is a well-regarded feature in drug design for its ability to improve metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)benzaldehyde for researchers, scientists, and drug development professionals. It delves into its physicochemical and spectroscopic properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its chemical reactivity and potential applications, and outlines essential safety and handling procedures. The information presented herein is synthesized to provide not just data, but a causal understanding of the compound's behavior and utility.

Section 1: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 3-(Cyclopropylmethoxy)benzaldehyde dictate its handling, reactivity, and analytical profile. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structural analogues and the well-understood contributions of its constituent functional groups.

Physicochemical Data Summary

The key physicochemical properties for 3-(Cyclopropylmethoxy)benzaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 58986-61-1[1]
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.22 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquidN/A
Boiling Point Predicted: >250 °CN/A
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water.N/A
Predicted Spectroscopic Profile

The following sections detail the expected spectroscopic signatures for 3-(Cyclopropylmethoxy)benzaldehyde, which are crucial for its identification and characterization during and after synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

  • Aldehyde Proton (-CHO): A sharp singlet is predicted to appear far downfield, around δ 9.9-10.0 ppm . This significant deshielding is characteristic of aldehyde protons due to the anisotropic effect of the carbonyl group.[3]

  • Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the range of δ 7.1-7.5 ppm . Due to the meta-substitution, they will present as a complex multiplet or as four distinct signals (a singlet-like signal, a triplet, and two doublets).

  • Methylene Protons (-O-CH₂-): The two protons of the methylene bridge are expected as a doublet around δ 3.9-4.0 ppm , coupled to the single methine proton of the cyclopropyl group.

  • Cyclopropyl Protons (-CH-CH₂CH₂): The single methine proton will appear as a multiplet around δ 1.2-1.4 ppm . The four diastereotopic methylene protons on the cyclopropyl ring will appear as two distinct multiplets in the upfield region of δ 0.3-0.7 ppm .

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbon (C=O): The aldehyde carbon is the most downfield signal, expected around δ 192 ppm .[4]

  • Aromatic Carbons: Six signals are expected between δ 110-160 ppm . The carbon attached to the ether oxygen (C-O) will be the most downfield of the ring carbons (~δ 159 ppm), while the carbon bearing the aldehyde (C-CHO) is expected around δ 137 ppm.

  • Methylene Carbon (-O-CH₂-): The methylene carbon signal should appear around δ 73-75 ppm .

  • Cyclopropyl Carbons: The methine carbon (-CH-) is predicted around δ 10-12 ppm , and the two equivalent methylene carbons (-CH₂-) will be further upfield, around δ 3-5 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is ideal for confirming the presence of the key functional groups.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected at approximately 1700-1705 cm⁻¹ .[5]

  • C-H Stretch (Aldehyde): Two characteristic, weaker bands (a Fermi doublet) are predicted around 2820 cm⁻¹ and 2720 cm⁻¹ .[5]

  • Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (~3010-3080 cm⁻¹ ).

  • Aliphatic C-H Stretch: Medium to strong bands from the cyclopropyl and methylene groups are expected just below 3000 cm⁻¹ (~2850-2990 cm⁻¹ ).

  • C-O-C Stretch (Ether): A strong, characteristic stretching vibration is expected in the 1200-1260 cm⁻¹ region for the aryl-alkyl ether linkage.

  • Aromatic C=C Bending: Several medium-intensity bands will be present in the fingerprint region between 1450-1600 cm⁻¹ .[5]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion (M⁺): A clear molecular ion peak at m/z = 176 .

  • Key Fragments: A prominent fragment at m/z = 175 from the loss of the aldehydic hydrogen (M-1). A significant peak at m/z = 121 corresponding to the loss of the cyclopropylmethyl radical (•CH₂-C₃H₅). The base peak may be the tropylium-like ion or other resonance-stabilized fragments.

Section 2: Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 3-(Cyclopropylmethoxy)benzaldehyde is the Williamson ether synthesis.[6] This Sₙ2 reaction is widely used for its efficiency and broad scope in forming both symmetrical and asymmetrical ethers.[6][7]

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from commercially available 3-hydroxybenzaldehyde and (bromomethyl)cyclopropane. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical for maximizing yield and minimizing side reactions.[7]

Materials:

  • 3-Hydroxybenzaldehyde

  • (Bromomethyl)cyclopropane (or the corresponding chloride or tosylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-hydroxybenzaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, irreversible base that efficiently deprotonates the phenolic hydroxyl group to form the highly nucleophilic sodium phenoxide. Hydrogen gas is evolved, so proper ventilation is essential.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Dissolve (bromomethyl)cyclopropane (1.2 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: A primary alkyl halide is used to ensure the reaction proceeds via an Sₙ2 mechanism. Secondary or tertiary halides would favor E2 elimination, reducing the yield of the desired ether.[9][10]

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and then quench it by carefully pouring it into a beaker of cold saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will be a yellow or brown oil.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 3-(Cyclopropylmethoxy)benzaldehyde as a pure product.

Reaction Mechanism

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Phenoxide 3-Formylphenoxide Ion TS [Br···CH₂···O-Ar]⁻ Phenoxide->TS Nucleophilic Attack AlkylHalide (Bromomethyl)cyclopropane AlkylHalide->TS Ether 3-(Cyclopropylmethoxy)benzaldehyde TS->Ether Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departs

Caption: Sₙ2 mechanism for the synthesis of 3-(Cyclopropylmethoxy)benzaldehyde.

The key steps are:

  • Alkoxide Formation: The acidic phenolic proton of 3-hydroxybenzaldehyde is removed by a strong base (NaH).

  • Backside Attack: The resulting nucleophilic phenoxide ion attacks the electrophilic methylene carbon of (bromomethyl)cyclopropane from the side opposite to the bromine leaving group.[6]

  • Concerted Mechanism: Bond formation between the oxygen and carbon occurs simultaneously with the breaking of the carbon-bromine bond in a single, concerted transition state.[6]

Section 3: Reactivity and Potential Applications

3-(Cyclopropylmethoxy)benzaldehyde is a versatile intermediate whose reactivity is dominated by the aldehyde functional group. This reactivity makes it a valuable precursor for a wide range of more complex molecules.

Chemical Reactivity

The aldehyde group can undergo numerous transformations, including:

  • Oxidation: Can be easily oxidized to the corresponding 3-(cyclopropylmethoxy)benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Can be reduced to 3-(cyclopropylmethoxy)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension at the aldehyde position.

  • Aldol and Knoevenagel Condensations: The aldehyde can act as an electrophile in base-catalyzed condensation reactions with enolates or active methylene compounds.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this molecule are highly relevant in modern drug development.

  • Intermediate for API Synthesis: The closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is a documented key intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[11][12] This highlights the industrial relevance of the 3-(cyclopropylmethoxy)benzaldehyde scaffold.

  • Scaffold for Novel Therapeutics: Benzaldehyde derivatives are actively being investigated for various therapeutic targets. For instance, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells, making it a promising target for oncology.[13] The unique properties of the cyclopropylmethoxy group could be leveraged to develop new inhibitors with improved potency or pharmacokinetic profiles.

Applications Start 3-(Cyclopropylmethoxy)benzaldehyde(CAS 58986-61-1) Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Acid Carboxylic Acid Derivatives (e.g., Roflumilast Precursors) Oxidation->Acid Alcohol Benzyl Alcohol Derivatives Reduction->Alcohol Amine Substituted Amines (CNS Agents, etc.) ReductiveAmination->Amine Alkene Stilbene Analogues (Enzyme Inhibitors, etc.) Wittig->Alkene

Caption: Synthetic utility of 3-(Cyclopropylmethoxy)benzaldehyde as a precursor.

Section 4: Safety and Handling

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[14]

    • Causes skin irritation.[14]

    • Causes serious eye irritation.[16]

    • May cause respiratory tract irritation.[14][15]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing vapors or mist.[14]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Take measures to prevent the buildup of electrostatic charge.[14]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

    • The compound may be sensitive to air, light, and moisture; storage under an inert atmosphere is recommended for long-term stability.[14][16]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • Skin Contact: Immediately wash off with soap and plenty of water.[14]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.[16]

Conclusion

3-(Cyclopropylmethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and fine chemical synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with the rich reactivity of its aldehyde functional group, makes it an accessible building block for creating novel and complex molecules. The presence of the cyclopropylmethoxy moiety offers distinct advantages for medicinal chemists seeking to optimize the properties of lead compounds. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can effectively leverage this compound in their synthetic and drug development programs.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(Cyclopropylmethoxy)benzaldehyde - CAS:58986-61-1.
  • Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet for Benzaldehyde.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3-(Methoxymethoxy)benzaldehyde.
  • MilliporeSigma. (2024). Safety Data Sheet for Vanillin.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 1,2,3,6-Tetrahydrobenzaldehyde.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(Cyclopropylmethoxy)benzaldehyde.
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  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
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  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • MPG.PuRe. (n.d.). SUPPORTING INFORMATION.
  • ECHEMI. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • ChemicalBook. (n.d.). 3-(cyclopropylmethoxy)-2-methoxy-5-(trifluoromethoxy)benzaldehyde.
  • PubChem. (n.d.). 3-Methoxybenzaldehyde.
  • SpecialChem. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications.
  • BLD Pharm. (n.d.). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 3-Methoxy-4-propoxybenzaldehyde.
  • ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations.
  • ChemicalBook. (2022). 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety Data Sheet.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy-.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy- IR Spectrum.
  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Guidechem. (n.d.). What is 3-Methoxybenzaldehyde and how is it prepared and used?.
  • PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • PubChem. (n.d.). 3-(3-methoxypropoxy)benzaldehyde (C11H14O3).
  • Nature. (n.d.). Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling.
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Exploratory

Chemical stability of cyclopropylmethoxy derivatives

An In-depth Technical Guide to the Chemical Stability of Cyclopropylmethoxy Derivatives Authored by: Gemini, Senior Application Scientist Abstract The cyclopropylmethoxy group is a valued substituent in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability of Cyclopropylmethoxy Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropylmethoxy group is a valued substituent in modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties. Its unique structural and electronic features, particularly the inherent strain of the three-membered ring, present both opportunities and challenges in drug development. This guide provides a comprehensive analysis of the chemical stability of cyclopropylmethoxy derivatives. We will explore the inherent stability of the moiety, delve into its primary degradation pathways—including acid-catalyzed and radical-mediated ring-opening, and oxidative metabolism—and present robust analytical methodologies for its assessment. Through field-proven insights and case studies, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile functional group.

The Cyclopropylmethoxy Moiety: A Profile in Stability and Reactivity

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability. This is largely attributed to the high C-H bond dissociation energy of the cyclopropyl ring, which reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the stability of this group is a nuanced topic. The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol) due to its compressed bond angles, which results in "banana" bonds with increased p-character.[2] This inherent strain makes the ring susceptible to cleavage under specific conditions, a reactivity that must be carefully managed during drug development.[2][3][4]

The ether linkage, by contrast, is generally stable. The overall stability of the cyclopropylmethoxy moiety is therefore a balance between the robust ether bond and the potentially labile cyclopropyl ring. Understanding the conditions that can trigger the ring's degradation is paramount for ensuring drug product stability and safety.

Key Degradation Pathways and Mechanisms

The degradation of cyclopropylmethoxy derivatives is not a singular event but rather a series of potential reactions contingent on the chemical environment. The principal pathways of concern are acid-catalyzed ring opening, radical-mediated reactions, and oxidative metabolism.

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the cyclopropane ring can be activated to undergo nucleophilic ring-opening.[2] The mechanism involves the protonation of a C-C bond, which polarizes the ring and makes it susceptible to attack by a nucleophile. This process relieves the ring strain and results in a stable, acyclic product. While this reactivity is exploited in synthetic chemistry, it represents a significant stability liability in the acidic environment of the stomach or in acidic drug formulations.[2]

Radical-Mediated Ring Opening

Free radical reactions are another critical degradation pathway.[3][4] The process is typically initiated by the addition of a radical species to the cyclopropyl group, forming a cyclopropyl-substituted carbon radical. This intermediate is highly unstable and rapidly undergoes ring-opening to generate a more stable alkyl radical.[3][4] This pathway is particularly relevant in the context of oxidative stress and certain metabolic processes.

Oxidative Metabolism and Bioactivation

While often introduced to block metabolism, the cyclopropyl group is not metabolically inert. CYP-mediated oxidation can still occur, leading to the formation of hydroxylated metabolites.[1] More concerning is the potential for oxidative ring-opening, which can form reactive metabolites capable of forming adducts with cellular macromolecules like glutathione (GSH).[1] This bioactivation has been observed in several drug development programs and can be a source of toxicity. For instance, studies on a series of Hepatitis C NS5B inhibitors revealed that a cyclopropyl moiety underwent NADPH-dependent oxidation to form multiple GSH conjugates, indicating the formation of reactive intermediates.[1]

Below is a diagram illustrating these primary degradation pathways.

A Cyclopropylmethoxy Derivative B Acidic Conditions (e.g., Low pH) A->B Susceptible to C Radical Initiators (e.g., Oxidative Stress) A->C Susceptible to D Oxidative Metabolism (e.g., CYP Enzymes) A->D Substrate for E Protonated Intermediate B->E Leads to G Cyclopropyl-Carbon Radical C->G Leads to I Hydroxylated Metabolites D->I Can form J Reactive Intermediates (GSH Conjugates) D->J Can form F Ring-Opened Product (Acyclic Ether) E->F Nucleophilic Attack leads to H Ring-Opened Radical G->H Ring Opening to cluster_stress A API Stock Solution Preparation B Stress Conditions Application A->B C Acidic (HCl, Heat) B->C D Basic (NaOH, Heat) B->D E Oxidative (H2O2) B->E F Thermal (Heat) B->F G Photolytic (Light) B->G H Time Point Sampling & Neutralization C->H D->H E->H F->H G->H I HPLC-UV/MS Analysis H->I J Data Interpretation (Peak Purity, Mass Balance) I->J K Degradation Pathway Elucidation J->K

Caption: A typical workflow for forced degradation studies.

Case Studies and Mitigation Strategies

Real-world examples provide invaluable lessons in managing the stability of cyclopropylmethoxy derivatives.

  • Case Study 1: Metabolic Bioactivation of HCV Inhibitors

    • Observation: Scientists at Bristol Myers Squibb discovered that a series of Hepatitis C NS5B inhibitors containing a cyclopropyl group underwent oxidation to form reactive GSH conjugates. [1]This represented a significant toxicity risk.

    • Causality: The cyclopropyl ring, despite its generally higher C-H bond energy, was susceptible to CYP-mediated radical formation and subsequent ring-opening.

    • Mitigation Strategy: The development team responded by replacing the cyclopropyl ring with a gem-dimethyl group. This structural modification successfully averted the bioactivation pathway, demonstrating a classic medicinal chemistry approach to mitigating metabolic liabilities. [1]

  • Case Study 2: pH-Dependent Degradation of GSK2879552

    • Observation: The drug candidate GSK2879552, which contains a cyclopropyl amine moiety, was found to degrade hydrolytically under high pH conditions during long-term stability studies. [5] * Causality: The degradation pathway directly impacted the viable shelf-life of the drug product.

    • Mitigation Strategy: The problem was solved not by altering the molecule, but by controlling its environment. Through careful salt selection and the use of excipients to modulate the microenvironmental pH within the solid-state formulation, the chemical stability of the molecule was significantly improved. [5]

Conclusion and Best Practices

The chemical stability of cyclopropylmethoxy derivatives is a multifaceted issue that demands rigorous scientific investigation throughout the drug development lifecycle. While the moiety offers clear advantages in blocking certain metabolic pathways, its inherent ring strain creates vulnerabilities to acidic, oxidative, and radical-mediated degradation.

Key Takeaways for a successful development program include:

  • Early and Thorough Assessment: Conduct comprehensive forced degradation studies early in development to identify potential liabilities.

  • Mechanistic Understanding: Do not just identify degradants; elucidate the mechanisms of their formation. This knowledge is crucial for designing effective mitigation strategies.

  • Context is Critical: Stability is not an intrinsic property but is dependent on the environment. Consider the impact of pH, excipients, and oxidative stress in both in vivo and formulation contexts.

  • Integrated Approach: Combine expertise in medicinal chemistry, analytical science, and pharmaceutics to address stability challenges, whether through molecular redesign or innovative formulation strategies.

By adhering to these principles, researchers can effectively navigate the complexities of the cyclopropylmethoxy group, ensuring the development of safe, stable, and efficacious medicines.

References

  • Libbe, J., et al. (2002). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. The Journal of Organic Chemistry, 67(1), 314-7. Available at: [Link]

  • Majumdar, S. & Panda, S. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances. Available at: [Link]

  • Reddy, G., et al. (2014). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 6(7), 1846-1856. Available at: [Link]

  • Wang, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247-265. Available at: [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Wang, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • St-Jean, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • Al-Aani, S., et al. (2021). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]

  • Hänsch, R., et al. (2022). Degradation of Polypropylene and Polypropylene Compounds on Co-Rotating Twin-Screw Extruders. Polymers, 14(23), 5199. Available at: [Link]

  • Pan, J., Gong, X., & Qu, H. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE, 11(10), e0164421. Available at: [Link]

  • Pan, J., Gong, X., & Qu, H. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Roflumilast from 3-(cyclopropylmethoxy)benzaldehyde

Application Note: Precision Synthesis of Roflumilast from Benzyl Aldehyde Precursors Part 1: Strategic Overview & Retrosynthetic Logic 1.1 The Synthetic Challenge Roflumilast (Daxas/Daliresp) is a selective phosphodieste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Roflumilast from Benzyl Aldehyde Precursors

Part 1: Strategic Overview & Retrosynthetic Logic

1.1 The Synthetic Challenge Roflumilast (Daxas/Daliresp) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD.[1][2] Its structural core involves a dialkoxy-substituted benzamide scaffold.[3][4] The synthesis from 3-(cyclopropylmethoxy)benzaldehyde (specifically the 4-difluoromethoxy derivative) presents two critical chemical challenges:

  • Chemo-selective Oxidation: Converting the aldehyde to a carboxylic acid without affecting the labile difluoromethoxy (

    
    ) or cyclopropylmethoxy moieties.[3]
    
  • The "Steric-Electronic" Coupling Wall: The final coupling partner, 4-amino-3,5-dichloropyridine , is an exceptionally poor nucleophile due to the electron-withdrawing chlorine atoms and the pyridine ring nitrogen.[3] Standard carbodiimide couplings (EDC/NHS) often fail or proceed with poor kinetics.

1.2 The Solution: Anionic Activation To overcome the low nucleophilicity of the aminopyridine, this protocol utilizes an anionic coupling strategy . Rather than relying on the neutral amine to attack the activated acid, we generate the highly nucleophilic amide anion using a strong base (NaH or KOtBu) before introducing the acid chloride. This ensures rapid and complete conversion.

1.3 Precursor Verification Note: The prompt specifies "3-(cyclopropylmethoxy)benzaldehyde".[3] For Roflumilast synthesis, the 4-position must be functionalized.[3] This guide assumes the starting material is the advanced intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (Formula IV).[3][5] If your material lacks the 4-difluoromethoxy group, a hydroxylation and difluoromethylation step is required prior to this protocol.[3]

Part 2: Visualizing the Pathway

The following diagram outlines the optimized workflow, highlighting the critical "Anionic Activation" step.

RoflumilastSynthesis cluster_coupling Anionic Coupling Phase Aldehyde Start: 3-(cyclopropylmethoxy)- 4-(difluoromethoxy)benzaldehyde Acid Intermediate 1: Benzoic Acid Derivative Aldehyde->Acid Oxidation (NaClO2, Sulfamic Acid) AcidCl Intermediate 2: Benzoyl Chloride Acid->AcidCl Activation (SOCl2, Toluene) Roflumilast Final API: Roflumilast AcidCl->Roflumilast Coupling Amine Reagent: 4-amino-3,5-dichloropyridine Anion Activated Species: Amide Anion (Na+ salt) Amine->Anion Deprotonation (NaH, THF) Anion->Roflumilast Nucleophilic Attack

Caption: Figure 1.[6] Convergent synthesis of Roflumilast via Pinnick oxidation and Anionic Amide Coupling.

Part 3: Detailed Experimental Protocols

Phase 1: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Mild oxidation of the aldehyde to the acid without degrading the acid-sensitive difluoromethoxy group.[3]

Reagents:

  • Precursor: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq)[3]

  • Oxidant: Sodium Chlorite (

    
    , 1.6 eq)[3]
    
  • Scavenger: Sulfamic Acid (1.4 eq) or Resorcinol

  • Solvent: Acetonitrile / Water (1:1 v/v)

Protocol:

  • Dissolution: Charge a reactor with the aldehyde precursor and Acetonitrile/Water mixture. Cool to 0–5 °C .

  • Scavenger Addition: Add Sulfamic Acid in one portion. Why? Sulfamic acid scavenges hypochlorite (

    
    ) byproducts, preventing chlorination of the aromatic ring.
    
  • Oxidant Feed: Dissolve

    
     in water. Add this solution dropwise to the reactor, maintaining internal temperature <10 °C .
    
    • Caution: Exothermic reaction.

  • Reaction: Stir at 10 °C for 1–2 hours. Monitor by HPLC (Target: <0.5% aldehyde remaining).

  • Workup: Dilute with water. The product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , often precipitates as a white solid.[3][7] Filter, wash with water, and dry under vacuum at 50 °C.[3]

    • Yield Expectation: 90–95%[3]

Phase 2: Activation and Anionic Coupling

Objective: Overcoming the poor nucleophilicity of the aminopyridine.

Reagents:

  • Intermediate: Benzoic Acid derivative (from Phase 1) (1.0 eq)

  • Reagent A: Thionyl Chloride (

    
    , 1.5 eq) + Cat. DMF
    
  • Reagent B: 4-amino-3,5-dichloropyridine (1.2 eq)[3][5]

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Potassium tert-butoxide (KOtBu)[3]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol: Step A: Acid Chloride Formation

  • Suspend the Benzoic Acid in Toluene or THF.

  • Add catalytic DMF (0.05 eq).

  • Add

    
     slowly at room temperature, then heat to 70–80 °C  for 2 hours.
    
  • Evaporation: Distill off excess

    
     and solvent to obtain the crude acid chloride as an oil/semisolid. Re-dissolve in anhydrous THF.
    

Step B: Anion Generation & Coupling

  • Anion Formation: In a separate vessel, suspend NaH in anhydrous THF under Nitrogen.

  • Add 4-amino-3,5-dichloropyridine solid in portions at 0–5 °C .

  • Stir for 30–60 minutes. Observation: Evolution of

    
     gas ceases and the mixture may turn yellow/orange, indicating formation of the sodium amide species.
    
  • Coupling: Add the Acid Chloride solution (from Step A) dropwise to the Amide Anion suspension, keeping temperature <10 °C .

    • Critical Control: Fast addition can lead to exotherms that degrade the acid chloride. Slow, controlled addition is vital.

  • Completion: Allow to warm to 20–25 °C and stir for 1 hour.

  • Quench: Carefully add water to quench excess NaH.

Part 4: Data Summary & Quality Control

4.1 Process Parameters Table

ParameterSpecificationRationale
Oxidation Temp <10 °CPrevents decomposition of

and side-chlorination.[3]
Coupling Base NaH or KOtBuWeak bases (

) are insufficient to deprotonate the dichloropyridine.
Stoichiometry Amine (1.2 eq)Slight excess of amine ensures full consumption of the unstable acid chloride.
Water Content <0.05% (Coupling)Water destroys the acid chloride and the amide anion immediately.

4.2 Impurity Profile (Self-Validating Check) If your yield is low, check for these specific byproducts to diagnose the failure mode:

  • Impurity A (Hydrolysis): 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[1][3][4][5][8]

    • Cause: Wet THF in Step B or incomplete acid chloride formation.

  • Impurity B (Dimer): N,N-bis(benzoyl)...[3]

    • Cause: Excess acid chloride relative to amine anion.

  • Impurity C (Regioisomer): Alkylation on Pyridine Ring Nitrogen.

    • Cause: Use of incorrect base or solvent favoring N-alkylation over N-acylation (rare with NaH/THF).[3]

Part 5: References

  • Muller, B., et al. (1995). Novel alkoxy-substituted benzamides and their use as PDE4 inhibitors.[3][5][9] World Intellectual Property Organization, WO1995001338.[3][9] Link

  • Dyke, H. J., & Montana, J. G. (2002). The therapeutic potential of PDE4 inhibitors.[1][2][5][9] Expert Opinion on Investigational Drugs, 11(1), 1-13.[3] Link

  • Hermann, R., et al. (2012). Process for the preparation of Roflumilast.[1][2][4][5][6][8][9][10] U.S. Patent No.[5][9] 8,536,206. Link

  • Kadam, S. M., et al. (2014).[2] Novel process for the preparation of 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.[3][5][9] Glenmark Generics Ltd.[2][5] Link

  • Field, S. (2010). Pinnick Oxidation of Aldehydes. Organic Chemistry Portal. Link

Sources

Application

Application Notes and Protocols for the Oxidation of 3-(cyclopropylmethoxy)benzaldehyde to 3-(cyclopropylmethoxy)benzoic acid

Introduction The oxidation of aldehydes to carboxylic acids represents a fundamental and pivotal transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxidation of aldehydes to carboxylic acids represents a fundamental and pivotal transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting carboxylic acid moiety is a ubiquitous functional group in a vast array of biologically active molecules and key synthetic intermediates. This guide provides an in-depth technical overview and detailed protocols for the efficient oxidation of 3-(cyclopropylmethoxy)benzaldehyde to its corresponding benzoic acid, a compound of interest for researchers and professionals in drug development.

The selection of an appropriate oxidation method is paramount and is dictated by several factors, including the substrate's tolerance to various reagents and conditions, the presence of other sensitive functional groups, the desired reaction scale, and considerations related to green chemistry. This document will explore several robust and well-established oxidation methodologies, offering insights into their mechanisms, advantages, and practical execution.

Comparative Overview of Oxidation Methods

Choosing the optimal synthetic route requires a careful evaluation of the available methods. Below is a comparative summary of three widely employed and effective oxidation protocols applicable to the conversion of 3-(cyclopropylmethoxy)benzaldehyde.

MethodOxidizing AgentTypical Substrate ScopeReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Aliphatic, aromatic, α,β-unsaturated aldehydes4 - 14 hours70-95%Excellent functional group tolerance, mild conditions, ideal for sensitive substrates.[1][2][3]Requires a scavenger for the hypochlorite byproduct; can be sensitive to reaction pH.[2][4]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄Primary alcohols and most aldehydes0.5 - 2 hours75-90%Fast, high-yielding, and utilizes inexpensive reagents.[5][6][7]Generates highly toxic chromium waste; strongly acidic conditions limit its use with acid-sensitive substrates.[6][8]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Aromatic aldehydes1 - 5 hours80-95%Powerful and cost-effective oxidant.[9][10]Can lead to over-oxidation and side reactions if not carefully controlled; MnO₂ byproduct removal can be tedious.[11]

Recommended Protocols

For the oxidation of 3-(cyclopropylmethoxy)benzaldehyde, the Pinnick Oxidation is highly recommended due to its mild reaction conditions and high functional group tolerance, which will preserve the cyclopropylmethoxy moiety. A protocol for Potassium Permanganate Oxidation is also provided as a cost-effective alternative.

Protocol 1: Pinnick Oxidation of 3-(cyclopropylmethoxy)benzaldehyde

This method is favored for its mildness and compatibility with a wide range of functional groups, making it particularly suitable for substrates with sensitive moieties like ethers. The reaction utilizes sodium chlorite as the oxidant in the presence of a hypochlorite scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions.[1][2][3]

Experimental Workflow

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve aldehyde in t-BuOH and water B Add NaH2PO4 and 2-methyl-2-butene A->B C Cool to 0°C B->C D Add NaClO2 solution dropwise at 0°C C->D E Warm to RT and stir for 4-14 hours D->E F Monitor by TLC E->F G Quench with Na2SO3 F->G H Acidify with HCl G->H I Extract with EtOAc H->I J Dry, filter, and concentrate I->J K Purify by recrystallization or chromatography J->K Permanganate_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve aldehyde in aqueous NaOH B Cool to 0-5°C A->B C Add KMnO4 solution dropwise at <10°C B->C D Stir at RT for 1-3 hours C->D E Monitor by TLC D->E F Quench with NaHSO3 E->F G Filter off MnO2 F->G H Acidify filtrate with HCl G->H I Collect precipitate by filtration H->I J Recrystallize the product I->J

Sources

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of Roflumilast via DCC Coupling

This document provides a detailed protocol and scientific background for the one-pot synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and scientific background for the one-pot synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and purification strategies.

Introduction to Roflumilast and Synthetic Strategy

Roflumilast is a key therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). Its synthesis typically involves the formation of an amide bond between 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3,5-dichloro-4-aminopyridine. This application note details a convergent one-pot synthesis strategy that enhances efficiency by combining the necessary reactants in a single reaction vessel, thereby reducing intermediate isolation steps, saving time, and minimizing waste.

The core of this synthetic approach is the DCC-mediated coupling of the carboxylic acid and amine components. DCC is a widely used coupling agent in the formation of amide bonds due to its reliability and effectiveness in activating the carboxyl group for nucleophilic attack by the amine.

Reaction Mechanism and Key Principles

The DCC coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).

The key steps in the reaction mechanism are as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form the O-acylisourea intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The amine, 3,5-dichloro-4-aminopyridine, acts as a nucleophile and attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which subsequently collapses.

  • Amide Bond Formation and DCU Byproduct: The collapse of the tetrahedral intermediate results in the formation of the stable amide bond of Roflumilast and the insoluble byproduct, N,N'-dicyclohexylurea (DCU).

To enhance the reaction efficiency and minimize side reactions, an activating agent such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate.

Below is a DOT language diagram illustrating the workflow for this one-pot synthesis.

Roflumilast_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Outputs cluster_purification Purification reactant_node reactant_node process_node process_node product_node product_node byproduct_node byproduct_node A 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid P1 One-Pot Reaction in Anhydrous Solvent (e.g., DCM) A->P1 B 3,5-dichloro-4-aminopyridine B->P1 C DCC (Coupling Agent) C->P1 D DMAP (Catalyst) D->P1 Roflumilast Roflumilast (Crude Product) P1->Roflumilast DCU N,N'-Dicyclohexylurea (DCU) Byproduct P1->DCU F Filtration to remove DCU Roflumilast->F DCU->F W Aqueous Workup F->W P2 Column Chromatography W->P2 Final Pure Roflumilast P2->Final

Caption: Workflow for the one-pot synthesis of Roflumilast.

Experimental Protocol

This protocol outlines the one-pot synthesis of Roflumilast from its precursors.

3.1. Materials and Reagents

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid258.231.0 g3.87
3,5-dichloro-4-aminopyridine163.000.63 g3.87
N,N'-Dicyclohexylcarbodiimide (DCC)206.330.88 g4.26
4-Dimethylaminopyridine (DMAP)122.170.05 g0.41
Dichloromethane (DCM), anhydrous-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel for column chromatography---
Eluent for column chromatography---

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 g, 3.87 mmol) and 3,5-dichloro-4-aminopyridine (0.63 g, 3.87 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until all solids are dissolved. Add 4-dimethylaminopyridine (DMAP) (0.05 g, 0.41 mmol) to the solution.

  • Initiation of Coupling: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (0.88 g, 4.26 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture through a celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatographic Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Roflumilast.

Safety Precautions

  • DCC is a potent skin allergen and should be handled with extreme care. Always wear gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment.

Characterization of Roflumilast

The identity and purity of the synthesized Roflumilast can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Below is a DOT language diagram illustrating the chemical structure of Roflumilast.

Roflumilast_Structure cluster_key Chemical Structure R L Roflumilast C17H14Cl2F2N2O3

Caption: Chemical structure of Roflumilast.

Conclusion

This one-pot synthesis protocol provides an efficient and streamlined method for the preparation of Roflumilast. The use of DCC as a coupling agent, facilitated by a catalytic amount of DMAP, allows for the direct formation of the amide bond without the need for isolating intermediate species. This approach is amenable to scale-up and offers a practical alternative to multi-step synthetic routes.

References

  • Wollin, S.-L., et al. (2009). The Discovery of Roflumilast, a Potent and Selective Orally Active PDE4 Inhibitor. In Phosphodiesterase-4 Inhibitors (pp. 1-24). Springer. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • PubChem. (n.d.). Roflumilast. National Center for Biotechnology Information. Retrieved from [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-(Cyclopropylmethoxy)benzaldehyde

Part 1: Core Principles and Hazard Assessment Understanding the "why" is fundamental to ensuring procedural adherence and safety. The disposal plan for 3-(Cyclopropylmethoxy)benzaldehyde is predicated on the general char...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Principles and Hazard Assessment

Understanding the "why" is fundamental to ensuring procedural adherence and safety. The disposal plan for 3-(Cyclopropylmethoxy)benzaldehyde is predicated on the general characteristics of aromatic aldehydes, which often exhibit moderate toxicity, are combustible, and can pose environmental hazards.[1][2] Therefore, we must treat this compound with a high degree of caution.

Inferred Hazard Profile

Based on data from analogous compounds like benzaldehyde and 3-methoxybenzaldehyde, we can infer the following potential hazards:

  • Human Health: Likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[3]

  • Environmental: Many simple aromatic aldehydes are classified as harmful or toxic to aquatic life.[1] Therefore, discharge into the environment must be strictly avoided.[2]

  • Reactivity: Aldehydes are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Improper mixing can lead to vigorous reactions.

Mandatory Safety Precautions

Before beginning any disposal procedure, ensure the following controls are in place. This is a self-validating system; if these conditions cannot be met, do not proceed.

Safety Measure Specification & Rationale (The "Why") Authoritative Source
Engineering Controls All handling and preparation for disposal must occur inside a certified chemical fume hood. This is critical to prevent inhalation of potentially harmful vapors.TCI Chemicals
Eye Protection ANSI Z87.1-compliant splash-proof safety goggles or a full-face shield must be worn. Aldehydes can cause serious eye irritation.[4][5]CDH Fine Chemical[4]
Hand Protection Use chemical-resistant gloves. Butyl rubber or nitrile gloves offer good protection against aldehydes.[5] Always inspect gloves before use and dispose of them as contaminated solid waste after handling the chemical.[3][4]Study.com[5]
Body Protection A flame-resistant or 100% cotton lab coat must be worn and fully fastened. Ensure skin is not exposed.[6]CSU Bakersfield[6]

Part 2: Step-by-Step Disposal Protocol

This protocol applies to unused or surplus 3-(Cyclopropylmethoxy)benzaldehyde and materials contaminated with it. Under no circumstances should this chemical be disposed of down the drain.[7][8]

Step 1: Waste Characterization and Segregation

The foundational step is to correctly identify the material as hazardous waste.

  • Characterize: Pure, unused 3-(Cyclopropylmethoxy)benzaldehyde must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7]

  • Segregate: Maintain separate waste streams for different types of contaminated materials:

    • Liquid Waste: The pure chemical or solutions containing it.

    • Contaminated Solids: Items such as pipette tips, absorbent pads used for spills, and contaminated gloves.

    • Empty Containers: The original container, once thoroughly emptied.

Step 2: Waste Accumulation and Containment

Proper containment is essential to prevent leaks and exposures.

  • Select a Container:

    • For liquid waste, use a sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must have a tight-sealing screw cap.[7][9]

    • For solid waste, use a designated pail or drum lined with a clear, heavy-duty plastic bag.[8]

  • Label the Container: Before adding any waste, affix a completed hazardous waste label. Federal and state laws require specific information.[7] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "3-(Cyclopropylmethoxy)benzaldehyde."

    • The approximate concentration or percentage if in a solution.

    • The date accumulation started.

  • Add Waste:

    • Carefully transfer the waste into the labeled container inside a fume hood.

    • Keep the container closed at all times except when adding waste.[7][9] This is a critical regulatory and safety requirement.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary storage of small amounts of hazardous waste in the laboratory where it is generated, known as a Satellite Accumulation Area (SAA).[8]

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant bin or tray to contain any potential leaks.[9]

  • Segregate Incompatibles: Ensure the container is not stored near incompatible materials like strong acids, bases, or oxidizers.[9]

Step 4: Final Disposal

The final step must be handled by trained professionals.

  • Do Not Treat: You should not attempt to chemically neutralize or treat this waste yourself. On-site treatment of hazardous waste requires specific permits and validated procedures that are beyond the scope of a standard research lab.[10][11]

  • Arrange for Pickup: Once the container is full (or within the time limit set by your institution, often 150-180 days[8]), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[2][4]

  • Empty Container Disposal: A thoroughly emptied container may be triple-rinsed (collecting the rinsate as hazardous waste), the label defaced, and then disposed of as non-hazardous glass or plastic waste, pending your institution's specific policies.[9]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-(Cyclopropylmethoxy)benzaldehyde.

DisposalWorkflow Start Waste Generation (Unused Reagent, Contaminated Labware) Characterize Characterize as Hazardous Chemical Waste Start->Characterize Segregate Segregate Waste Streams (Liquid vs. Solid) Characterize->Segregate Liquid_Waste Collect Liquid Waste in Compatible, Sealed Container Segregate->Liquid_Waste Liquid Solid_Waste Collect Solid Waste in Labeled Bag/Container Segregate->Solid_Waste Solid Label Label Container Correctly ('Hazardous Waste', Chemical Name) Liquid_Waste->Label Solid_Waste->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Contact_EHS Contact EHS or Licensed Disposal Vendor for Pickup Store->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Caption: Disposal workflow for 3-(Cyclopropylmethoxy)benzaldehyde.

References

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Scribd. (n.d.). Lab Safety Protocols. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, September 27). Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

  • Durham Tech. (n.d.). Sigma-Aldrich Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, January 15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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